molecular formula C8H10N2O B12132271 2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one

Katalognummer: B12132271
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: ARTYZMZGFKFPAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction solvents, as well as the implementation of continuous flow processes, can enhance the scalability and cost-effectiveness of the production.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions at the pyrrole or pyrimidine ring positions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of pyrrolopyrimidine have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is unique due to the presence of the methyl group at the 2-position and the carbonyl group at the 4-position

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H10N2O/c1-6-5-8(11)10-4-2-3-7(10)9-6/h5H,2-4H2,1H3

InChI-Schlüssel

ARTYZMZGFKFPAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N2CCCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.